
N-Acetylhexosamine
Overview
Description
N-acetylhexosamine is a N-acyl-hexosamine.
N-Acetylmannosamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
N-Acetylglucosamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Mechanism of Action
Target of Action
The primary target of 2-Acetamido-2-Deoxy-Hexose, also known as N-Acetylhexosamine, is the penicillin-binding protein (PBP2a) of Staphylococcus aureus . This protein plays a crucial role in bacterial cell wall synthesis, making it a key target for antibacterial agents .
Mode of Action
This compound interacts with its target, PBP2a, through hydrogen bond interactions . Specifically, it forms bonds with serine 49 and threonine 413 at distances of 2.2 Å and 3.4 Å, respectively . This interaction inhibits the function of PBP2a, thereby disrupting the synthesis of the bacterial cell wall .
Biochemical Pathways
This compound is involved in the glycoprotein metabolism . Glycoproteins, known as proteoglycans, form the ground substance in the extra-cellular matrix of connective tissue . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which include hyaluronic acid, chondroitin sulfate, dermatan sulfate, keratan sulfate, heparin, and heparan sulfate . All of the GAGs contain derivatives of glucosamine or galactosamine .
Pharmacokinetics
The pharmacokinetic properties of this compound indicate good oral bioavailability . The absorption parameters such as water solubility, CaCO2 permeability capacity, intestinal absorption, and skin permeability were recorded at -1.214 log mol/L, -0.217 log papp in 10^-6 cm/s, 26.824%, and -3.137 log kp, respectively .
Result of Action
The inhibitory action of this compound against PBP2a results in a potent antibacterial effect against Staphylococcus aureus . By disrupting the function of PBP2a, this compound inhibits the synthesis of the bacterial cell wall, leading to the death of the bacteria .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, N-Deacetylation of 2-acetamido-2-deoxy-hexose residues is accomplished in liquid ammonia containing calcium . This suggests that the compound’s action, efficacy, and stability can be affected by the chemical environment.
Biochemical Analysis
Biochemical Properties
N-Acetylhexosamine plays a crucial role in biochemical reactions. It interacts with enzymes such as this compound 1-kinase and this compound 1-dehydrogenase . These enzymes catalyze the direct addition of a phosphate from adenosine 5’-triphosphate (ATP) to the anomeric position of this compound .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is a critical metabolite controlling the production of Asn (N)-linked-glycans in mammalian cells .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the lacto-N-biose I/galacto-N-biose degradation pathway in the probiotic bacterium Bifidobacterium longum .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the hexosamine biosynthesis pathway (HBP), which utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) .
Biological Activity
N-Acetylhexosamine (HexNAc) is a derivative of glucose that plays a crucial role in various biological processes, including cell signaling, inflammation, and glycosylation. This article explores the biological activity of HexNAc, focusing on its implications in health and disease, particularly in inflammatory conditions and neurological disorders.
Overview of this compound
This compound is an amino sugar that serves as a building block for glycoproteins and glycolipids. It is involved in the synthesis of N-glycans, which are essential for proper cellular function. HexNAc exists in various forms, including N-acetylglucosamine (GlcNAc), which has been extensively studied for its biological activities.
1. Anti-Inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of N-acetylglucosamine derivatives. For instance, two new derivatives synthesized from N-acetylglucosamine were tested for their anti-inflammatory properties in mouse models. The study found that one derivative, BNAG1, significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α in response to lipopolysaccharide (LPS) stimulation. This suggests a potential therapeutic application for HexNAc derivatives in treating inflammation-related diseases .
Compound | Cytokine Inhibition | Leukocyte Migration |
---|---|---|
BNAG1 | High | Significant |
BNAG2 | Moderate | Comparable to NAG |
NAG | Baseline | Baseline |
2. Role in Multiple Sclerosis
This compound has been implicated in the pathology of multiple sclerosis (MS). A study identified that serum levels of GlcNAc and its stereoisomers were significantly lower in patients with progressive MS compared to healthy controls. This deficiency was associated with increased inflammatory demyelination and neurodegeneration . The findings suggest that GlcNAc could serve as a biomarker for disease progression and severity.
Group | Mean Serum Level (nM) | Significance |
---|---|---|
Healthy Controls | 710 (174) | Reference |
Relapsing-Remitting MS | 682 (173) | P = .04 |
Progressive MS | 548 (101) | P < 10^-9 |
3. Glycosylation and Cell Signaling
HexNAc plays a pivotal role in glycosylation processes that affect cell signaling pathways. It is a substrate for N-glycan branching, which modulates receptor availability on cell surfaces. Deficiencies in GlcNAc can disrupt these processes, leading to impaired immune responses and myelination .
Case Study 1: Inflammatory Response Modulation
A study investigated the effects of GlcNAc on macrophage activation during an inflammatory response. Mice treated with GlcNAc exhibited reduced macrophage activation markers and lower levels of inflammatory cytokines compared to untreated controls. This suggests that GlcNAc supplementation may mitigate excessive inflammatory responses .
Case Study 2: Neurological Implications
In patients with progressive MS, lower levels of HexNAc correlated with worse clinical outcomes, including greater disability and brain volume loss over time. This highlights the potential role of HexNAc as a biomarker for monitoring disease progression in MS .
Scientific Research Applications
Biological and Biomedical Applications
1.1 Glycosylation in Therapeutics
N-Acetylhexosamine plays a crucial role in glycosylation processes, which are vital for the functionality of therapeutic proteins. Engineered enzymes that modify this compound substrates have been employed to enhance the production of human-like glycoproteins, which are critical for developing effective biopharmaceuticals. For instance, the engineering of β-N-acetylhexosaminidases has facilitated the synthesis of defined chitooligomers, which can be used in drug development .
1.2 Disease Biomarkers
Research has identified this compound residues as potential biomarkers for various diseases. For example, elevated levels of GlcNAc-oligosaccharides have been linked to disorders such as Tay-Sachs disease and Sandhoff disease. The correlation between GlcNAc levels and disease progression highlights its potential as a diagnostic tool .
Biotechnological Applications
2.1 Enzyme Engineering
The engineering of enzymes that act on this compound has led to significant advancements in biotechnological processes. These enzymes are utilized in the synthesis of oligosaccharides with specific structures that have therapeutic applications. For example, mutant glycosyltransferases have been applied in constructing glycomimetics and complex glycostructures for industrial purposes .
2.2 Oligosaccharide Production
This compound is pivotal in producing oligosaccharides that serve various functions in biological systems. The metabolic engineering of microorganisms to produce human milk oligosaccharides showcases the versatility of GlcNAc in biotechnological applications .
Case Studies and Research Findings
Future Perspectives
The ongoing research into this compound suggests several future directions:
- Glycomimetics Development : Continued exploration into glycomimetics incorporating GlcNAc could lead to novel therapeutics targeting carbohydrate-protein interactions.
- Disease Treatment : Investigating GlcNAc's role in disease mechanisms may uncover new therapeutic targets.
- Industrial Biotechnology : Enhanced enzyme engineering techniques could improve the efficiency and specificity of oligosaccharide production.
Properties
IUPAC Name |
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859634 | |
Record name | 2-Acetamido-2-deoxyhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320732 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.